Cas no 1017467-49-0 (methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate)

Methyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a carboxylate ester and an aminomethylphenyl group. This structure confers versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both amino and ester functional groups allows for further derivatization, enabling the synthesis of more complex molecules. Its well-defined reactivity profile makes it valuable for constructing biologically active compounds, including potential drug candidates. The compound’s stability under standard conditions ensures consistent performance in reactions, while its purity and structural specificity support precise chemical modifications. Suitable for controlled laboratory use, it adheres to standard handling protocols for amine- and ester-containing compounds.
methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate structure
1017467-49-0 structure
Product name:methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate
CAS No:1017467-49-0
MF:C13H14N2O2S
MW:262.327461719513
CID:6595870
PubChem ID:24274497

methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate
    • 1017467-49-0
    • methyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
    • EN300-1071724
    • Inchi: 1S/C13H14N2O2S/c1-8-11(13(16)17-2)18-12(15-8)10-5-3-4-9(6-10)7-14/h3-6H,7,14H2,1-2H3
    • InChI Key: XPAQRLSVHYKLSB-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=C(C)N=C1C1=CC=CC(CN)=C1

Computed Properties

  • Exact Mass: 262.07759887g/mol
  • Monoisotopic Mass: 262.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 93.4Ų

methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1071724-1.0g
methyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
1017467-49-0
1g
$943.0 2023-05-25
Enamine
EN300-1071724-0.1g
methyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
1017467-49-0 95%
0.1g
$930.0 2023-10-28
Enamine
EN300-1071724-10.0g
methyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
1017467-49-0
10g
$4052.0 2023-05-25
Enamine
EN300-1071724-5g
methyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
1017467-49-0 95%
5g
$3065.0 2023-10-28
Enamine
EN300-1071724-0.05g
methyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
1017467-49-0 95%
0.05g
$888.0 2023-10-28
Enamine
EN300-1071724-0.5g
methyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
1017467-49-0 95%
0.5g
$1014.0 2023-10-28
Enamine
EN300-1071724-2.5g
methyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
1017467-49-0 95%
2.5g
$2071.0 2023-10-28
Enamine
EN300-1071724-5.0g
methyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
1017467-49-0
5g
$2732.0 2023-05-25
Enamine
EN300-1071724-10g
methyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
1017467-49-0 95%
10g
$4545.0 2023-10-28
Enamine
EN300-1071724-1g
methyl 2-[3-(aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
1017467-49-0 95%
1g
$1057.0 2023-10-28

Additional information on methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 1017467-49-0): A Comprehensive Overview

Methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate, identified by its CAS number 1017467-49-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of functional groups such as the aminomethyl side chain and the thiazole core suggests a versatile chemical profile that could be exploited for various biological activities.

The compound's structure consists of a phenyl ring substituted with an aminomethyl group at the 2 and 3 positions, connected to a thiazole ring at the 4 position. The thiazole ring itself is a well-known pharmacophore, found in numerous bioactive molecules, including antibiotics and antifungals. The carboxylate group at the 5 position of the thiazole ring further enhances its potential as a building block for more complex drug candidates.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific arrangement of functional groups in Methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate makes it a promising candidate for further investigation in these areas.

One of the most compelling aspects of this compound is its potential to interact with biological targets in multiple ways. The aminomethyl group can form hydrogen bonds and participate in hydrophobic interactions, while the thiazole ring can engage in coordination with metal ions or serve as a scaffold for further derivatization. These properties make it an attractive starting point for designing molecules with enhanced binding affinity and selectivity.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. Thiazole derivatives, in particular, have shown promise in various preclinical models. For instance, research has demonstrated that certain thiazole-based compounds can inhibit the activity of enzymes involved in inflammatory pathways. This aligns with Methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate's potential as an anti-inflammatory agent.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the thiazole ring, the introduction of the phenyl substituents, and the attachment of the aminomethyl group. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently and cost-effectively.

In addition to its potential therapeutic applications, Methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate may also find utility in material science and industrial applications. Its unique structural features could make it useful as a ligand in catalytic systems or as a component in advanced materials with specialized properties.

The future prospects for this compound are promising. Ongoing research aims to explore its full pharmacological profile by conducting detailed biological assays. These studies will help to elucidate its mechanism of action and identify any potential side effects or toxicities. Additionally, computational modeling techniques are being employed to predict how this molecule might interact with biological targets at the atomic level.

The development of new drugs is a highly collaborative effort involving chemists, biologists, pharmacologists, and clinicians. Methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate represents an excellent example of how basic chemical research can lead to innovative therapeutic solutions. By understanding its structure-function relationships, scientists can design more effective drugs that address unmet medical needs.

In conclusion, Methyl 2-3-(aminomethyl)phenyl-4-methyl-1,3-thiazole-5-carboxylate (CAS No. 1017467-49-0) is a compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a versatile scaffold for drug discovery. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of next-generation therapeutics.

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